molecular formula C14H16ClN5O2S B2434174 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone CAS No. 878701-76-9

2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone

Cat. No.: B2434174
CAS No.: 878701-76-9
M. Wt: 353.83
InChI Key: KIEDNPTWYIXEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-2-methylphenyl isothiocyanate” is an isothiocyanate derivative . It’s used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

Isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . This reaction is carried out under the protection of nitrogen and mild conditions . The yields of some products could be more than 90% .


Molecular Structure Analysis

The molecule contains a total of 17 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate .


Physical and Chemical Properties Analysis

The boiling point of “5-Chloro-2-methylphenyl isothiocyanate” is 268-272 °C at 760 mmHg . Its density is 1.248 g/mL at 25 °C .

Scientific Research Applications

Anticholinesterase Activity

A study focused on synthesizing derivatives related to tetrazole and testing their anticholinesterase activities. It found that compounds with electron-donating substituents exhibited significant inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in managing conditions like Alzheimer's disease (Usama Abu Mohsen et al., 2014).

Antimicrobial and Antituberculosis Activities

Research on 3-heteroarylthioquinoline derivatives synthesized through the Friedlander annulation process revealed significant in vitro activity against Mycobacterium tuberculosis. Among these, specific derivatives demonstrated the most potent antimycobacterial effects, highlighting their potential as therapeutic agents for tuberculosis (Selvam Chitra et al., 2011).

Anticancer Properties

The synthesis and biological evaluation of some 1,2‐disubstituted benzimidazole derivatives were undertaken to explore their anticancer activities. These compounds showed considerable selectivity against specific cancer cell lines, indicating their promise as novel anticancer agents (L. Yurttaş et al., 2013).

Photophysical Properties

A study on diimine triscarbonyl Re(I) tetrazolato complexes provided insights into their synthesis, structure, and photophysical properties. These complexes demonstrated potential applications in the field of photochemistry and photophysics, owing to their significant emission and absorption characteristics, which can be finely tuned for specific applications (M. Werrett et al., 2011).

Safety and Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin or if inhaled . It should be stored locked up in a well-ventilated place and kept in a tightly closed container .

Properties

IUPAC Name

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2S/c1-10-2-3-11(15)8-12(10)20-14(16-17-18-20)23-9-13(21)19-4-6-22-7-5-19/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEDNPTWYIXEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.